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Compound of Interest

Compound Name: 2-Methyloctane-1,3-diol

Cat. No.: B15487294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural analysis of 2-methyloctane-
1,3-diol, a chiral diol with potential applications in various fields of chemical and

pharmaceutical research. Due to the limited availability of specific experimental data for this

compound in public databases, this document outlines the expected analytical outcomes based

on established principles of organic spectroscopy and stereochemistry. Detailed methodologies

for key analytical techniques are also provided to facilitate the empirical investigation of this

molecule.

Chemical Structure and Stereochemistry
2-Methyloctane-1,3-diol possesses two stereocenters at the C2 and C3 positions, giving rise

to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and

(2S,3S) isomers are enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship

between the (2R,3R)/(2S,3S) pair and the (2R,3S)/(2S,3R) pair is diastereomeric. The

structural formula and stereochemical designations are illustrated below.

Chemical Formula: C₉H₂₀O₂[1] Molar Mass: 160.25 g/mol [1] IUPAC Name: 2-methyloctane-
1,3-diol[1] CAS Number: 5411-89-2[1]

Predicted Spectroscopic Data
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The following tables summarize the predicted quantitative data from key spectroscopic

techniques for the structural elucidation of 2-methyloctane-1,3-diol. These predictions are

based on typical values for similar aliphatic diols.

Table 1: Predicted ¹H NMR Chemical Shifts
Proton Assignment

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1' (CH₃-C2) ~0.9 d ~7

H1 (CH₂OH) ~3.4 - 3.7 m -

H2 ~1.6 - 1.8 m -

H3 ~3.8 - 4.1 m -

H4 ~1.2 - 1.5 m -

H5 ~1.2 - 1.5 m -

H6 ~1.2 - 1.5 m -

H7 ~1.2 - 1.5 m -

H8 (CH₃) ~0.9 t ~7

OH (C1) Variable br s -

OH (C3) Variable br s -

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. Multiplicities

are abbreviated as: s (singlet), d (doublet), t (triplet), m (multiplet), br (broad).

Table 2: Predicted ¹³C NMR Chemical Shifts

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15487294?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15487294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment Predicted Chemical Shift (δ, ppm)

C1 (CH₂OH) ~65 - 70

C2 ~40 - 45

C3 ~70 - 75

C4 ~30 - 35

C5 ~25 - 30

C6 ~22 - 27

C7 ~31 - 36

C8 (CH₃) ~14

C1' (CH₃-C2) ~15 - 20

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.

Table 3: Predicted Mass Spectrometry Fragmentation
m/z Proposed Fragment Ion Fragmentation Pathway

160 [C₉H₂₀O₂]⁺ Molecular Ion (M⁺)

142 [C₉H₁₈O]⁺
Loss of H₂O (Dehydration)[2]

[3][4]

129 [C₈H₁₇O]⁺ α-cleavage, loss of CH₂OH

115 [C₇H₁₅O]⁺ α-cleavage, loss of C₂H₅O

101 [C₆H₁₃O]⁺ Cleavage of C3-C4 bond

73 [C₄H₉O]⁺
Cleavage of C3-C4 bond with

rearrangement

45 [CH₅O]⁺
[CH₂=OH]⁺, characteristic for

primary alcohols[2]

Note: The relative abundance of fragments will depend on the ionization technique used.
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Table 4: Predicted Infrared (IR) Spectroscopy
Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group

3600 - 3200 (broad) O-H stretch Alcohol

2960 - 2850 (strong) C-H stretch Alkane

1470 - 1450 C-H bend Alkane

1380 - 1370 C-H rock (methyl) Alkane

1150 - 1050 (strong) C-O stretch Alcohol

Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural

analysis of 2-methyloloctane-1,3-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of purified 2-methyloctane-1,3-diol in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.
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Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal.

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Analyze coupling patterns (multiplicities) to deduce proton connectivity.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization

(EI) source.

Sample Preparation:

Prepare a dilute solution of purified 2-methyloctane-1,3-diol (e.g., 1 mg/mL) in a volatile

organic solvent such as methanol or dichloromethane.

GC-MS Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15487294?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15487294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

MS Ion Source: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Scan Speed: 2 scans/second.

Data Analysis:

Identify the molecular ion peak (M⁺) to confirm the molecular weight.

Analyze the fragmentation pattern, paying attention to characteristic losses for alcohols, such

as the loss of water (M-18) and α-cleavage.[2][3][4]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

Place a drop of the purified liquid 2-methyloctane-1,3-diol between two potassium bromide

(KBr) or sodium chloride (NaCl) plates.

Gently press the plates together to form a thin film.

Sample Preparation (Solution):

Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of

interest (e.g., carbon tetrachloride).
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Place the solution in a liquid IR cell.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis:

Identify the broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H

stretching of the alcohol functional groups.

Identify the strong C-H stretching absorptions in the 2960-2850 cm⁻¹ region.

Identify the strong C-O stretching absorption in the 1150-1050 cm⁻¹ region.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural analysis of 2-
methyloctane-1,3-diol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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